N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, phenoxy, and phenyl groups, making it a subject of interest in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, introduction of the phenoxy and phenyl groups, and the final methoxyimino modification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent control of reaction parameters and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and phenyl groups.
Common Reagents and Conditions
The reactions are carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to alcohols or amines .
Scientific Research Applications
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .
Comparison with Similar Compounds
Similar Compounds
Metominostrobin: Another compound with a methoxyimino group, known for its fungicidal activity.
Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: A class of compounds with similar structural features and fungicidal properties.
Uniqueness
Its structural complexity and versatility make it a valuable compound for research and industrial use .
Biological Activity
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 338405-13-3, is a synthetic compound with potential applications in agriculture and medicine. Its unique structure, characterized by a dihydropyridazine core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.
The molecular formula of the compound is C19H16N4O4 with a molecular weight of 364.35 g/mol. The predicted density is approximately 1.28 g/cm³, and it has an estimated pKa value of 7.28, indicating its behavior in biological systems .
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the dihydropyridazine ring followed by the introduction of the methoxyimino and phenoxy groups. The detailed synthetic route may vary based on the starting materials and desired purity levels.
Antifungal Activity
Research indicates that compounds with similar structures exhibit significant antifungal properties. For instance, strobilurin derivatives have been shown to possess strong fungicidal activity against various pathogens such as Pyricularia oryzae and Phytophthora infestans. These compounds disrupt fungal growth by inhibiting mitochondrial respiration and affecting cellular metabolism .
Table 1: Antifungal Efficacy Against Key Pathogens
Pathogen | Activity Level (IC50) | Reference |
---|---|---|
Pyricularia oryzae | 20 nM | |
Phytophthora infestans | 30 nM | |
Pseudoperonospora cubensis | 25 nM |
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.
Case Study: Cytotoxic Effects
A study involving various derivatives showed that modifications on the phenyl ring significantly influenced cytotoxicity profiles. Compounds with electron-withdrawing groups demonstrated enhanced activity against human lymphoblast tumor cell lines .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxyimino group plays a crucial role in interacting with target enzymes or receptors within fungal cells and cancerous tissues.
Properties
IUPAC Name |
N-[(Z)-methoxyiminomethyl]-6-oxo-4-phenoxy-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-26-21-13-20-19(25)18-16(27-15-10-6-3-7-11-15)12-17(24)23(22-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCECKFHWFRFGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.